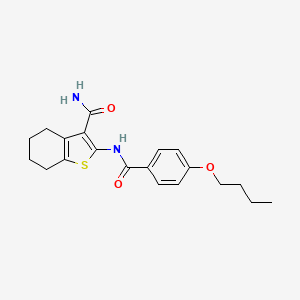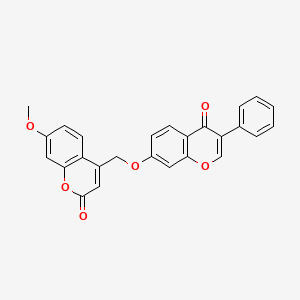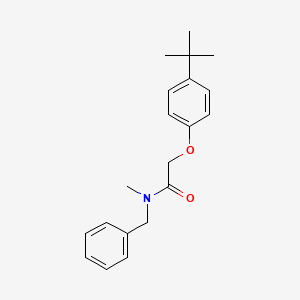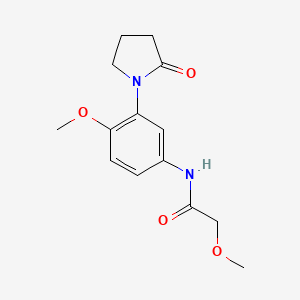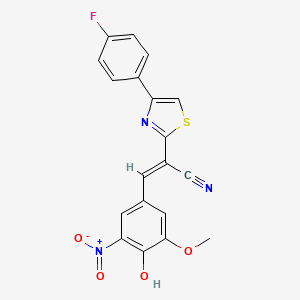
(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thiazolylacrylonitriles involves the reaction of 4-(4-fluorophenyl)-2-thiazoleacetonitrile with substituted chloroformates in the presence of a base. These compounds, including variants like our compound of interest, demonstrate significant fungicidal activity, showcasing their biological relevance. The synthesis methods confirm the compound's complex structure, incorporating elements like fluorophenyl and methoxy-nitrophenyl groups (Shen De-long, 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various techniques including FT-IR, UV-vis, NMR, and X-ray diffraction. Studies demonstrate the influence of specific substituents on the molecular conformation, vibrational and electronic transitions, chemical shifts, polarizability, and hyperpolarizability, providing insights into the structural intricacies and electronic properties of our compound (Abdullah M. Asiri et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving thiazolylacrylonitriles are diverse, ranging from bromination and cycloaddition to reactions with amines and acids, leading to the formation of various biologically active heterocycles. These reactions underscore the compound's versatility and potential for generating a wide array of derivatives with interesting biological activities (N. A. Pakholka et al., 2021).
Physical Properties Analysis
The physical properties, such as solvatochromism, aggregation-induced emission enhancement (AIEE), and solid-state fluorescence, are influenced by the molecule's structure. The compound's ability to exhibit varied fluorescent colors and intensities under different conditions highlights its potential for applications in materials science and as a fluorescent probe (Alexander K. Eltyshev et al., 2021).
Chemical Properties Analysis
The chemical properties of thiazolylacrylonitriles are characterized by their reactivity towards various organic transformations, leading to the synthesis of compounds with potent antimicrobial, antifungal, and anticancer activities. This highlights the significance of the compound in medicinal chemistry and its potential as a precursor for the development of new therapeutic agents (K. Liaras et al., 2011).
Aplicaciones Científicas De Investigación
Fungicidal Activity
- Synthesis and Fungicidal Activity : Compounds similar to the chemical have been synthesized and shown to exhibit significant fungicidal activity, particularly against Colletotrichum gossypii. These compounds demonstrated growth inhibition rates above 50%, with some reaching over 80% at certain concentrations (Shen De-long, 2010).
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : Derivatives of the chemical have been studied for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. These studies have shown significant inhibition efficiency, suggesting potential industrial applications (C. Verma, M. Quraishi, A. Singh, 2016).
Antioxidant Activity
- Antioxidant Activity : Some derivatives have been evaluated for their antioxidant properties. The biological evaluation of these compounds revealed promising antioxidant activity (Ahmed O. H. El Nezhawy et al., 2009).
Antimicrobial Activity
- Potent Antimicrobial Agents : Certain derivatives have been synthesized and tested for antimicrobial activity against various bacteria and fungi, showing better activity than reference drugs in most cases (K. Liaras et al., 2011).
Chemosensors for Cations
- Chemosensors for Metal Cations : The compound has been involved in the synthesis of derivatives that act as chemosensors for different cations. The research indicates potential use in detecting metal ions (M. Hranjec et al., 2012).
Photophysical Properties
- Study of Photophysical Properties : Research has been conducted on the influence of regioisomerism on photophysical properties in derivatives of this compound. This research is foundational for future design strategies concerning dyes and fluorophores (S. H. Habenicht et al., 2015).
Anticandidal and Anticancer Agents
- Anticandidal and Anticancer Activities : Some synthesized derivatives have been evaluated for anticandidal and anticancer properties, showing effectiveness against Candida utilis and certain cancer cell lines (M. Altıntop et al., 2014).
Anticholinesterase Activities
- Novel Coumarylthiazole Derivatives : A new series of derivatives have been synthesized and tested for inhibitory effects on acetylcholinesterase and butyrylcholinesterase. The results showed significant inhibitory activity, suggesting potential therapeutic applications (B. Z. Kurt et al., 2015).
Fluorescence Studies
- Aggregation Induced Emissive and NLOphoric Dyes : Novel derivatives were synthesized and studied for their photophysical properties in different solvents, exhibiting remarkable enhancement in fluorescence under specific conditions (Milind R. Shreykar et al., 2017).
Propiedades
IUPAC Name |
(E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O4S/c1-27-17-8-11(7-16(18(17)24)23(25)26)6-13(9-21)19-22-15(10-28-19)12-2-4-14(20)5-3-12/h2-8,10,24H,1H3/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUDQMULMUCLLS-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2483335.png)
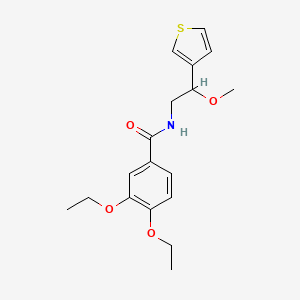
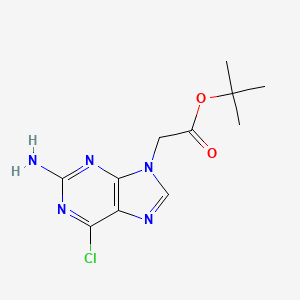
![6-fluoro-N-(3-fluorophenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2483340.png)
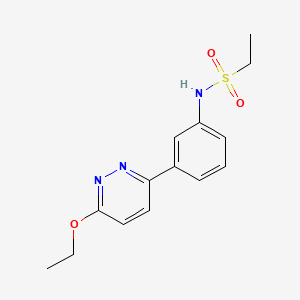
![N-(4-ethylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2483344.png)
![N-[[4-(3-chlorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2483345.png)
![7-(benzylthio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2483347.png)
![Methyl 2-[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2483348.png)
